![molecular formula C14H14N2O4S2 B4166697 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4166697.png)
3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide
Overview
Description
3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as Nitrofen, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the formation of covalent bonds with key amino acid residues in the active site of target enzymes. This binding prevents the enzymes from functioning properly, leading to a disruption of the biochemical pathways they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide are complex and varied. This compound has been shown to have a wide range of effects on cellular metabolism, including the inhibition of key enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its potent inhibitory effects on key enzymes. This makes it a valuable tool for researchers studying the role of these enzymes in various biochemical pathways. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many potential future directions for research on 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide. One promising area of research is the development of new inhibitors based on the structure of this compound. Another area of interest is the study of the effects of nitrofen on the microbiome, as recent research has suggested that this compound may have a significant impact on gut bacteria. Finally, there is also potential for the development of new therapeutic agents based on the structure of nitrofen, particularly in the areas of cancer and infectious disease research.
Scientific Research Applications
3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to be a potent inhibitor of several key enzymes, including cytochrome P450 and monoamine oxidase. This makes it a valuable tool for researchers studying the role of these enzymes in various biochemical pathways.
properties
IUPAC Name |
3-nitro-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-16(18)12-5-4-8-14(11-12)22(19,20)15-9-10-21-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYLEINIBDULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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